

Succimer: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Succimer

Cat. No.: B1681168

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succimer, known chemically as meso-2,3-dimercaptosuccinic acid (DMSA), is a dithiol compound with a well-established role as a chelating agent in clinical toxicology.^[1] It is primarily indicated for the treatment of heavy metal poisoning, most notably from lead, but also shows efficacy in cases of mercury and arsenic intoxication.^{[1][2]} Developed as a more water-soluble and less toxic analogue of dimercaprol (British Anti-Lewisite), **succimer's** oral bioavailability and specificity for toxic heavy metals over essential minerals have made it a cornerstone in the management of pediatric lead poisoning.^[3] This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, mechanism of action, and pharmacokinetic profile of **succimer**, supplemented with relevant experimental methodologies.

Chemical Structure and Identification

Succimer is an organosulfur compound characterized by a four-carbon dicarboxylic acid backbone (succinic acid) with sulfhydryl (-SH) groups attached to the second and third carbon atoms.^[4] It exists as a meso compound, meaning it is an achiral diastereomer of 2,3-dimercaptosuccinic acid, which also has chiral (D- and L-) enantiomers.

Identifier	Value
IUPAC Name	(2R,3S)-2,3-disulfanylbutedioic acid
CAS Number	304-55-2
Molecular Formula	C ₄ H ₆ O ₄ S ₂
Molecular Weight	182.22 g/mol
SMILES	C(--INVALID-LINK--O)S">C@HS)C(=O)O
InChI Key	ACTRVOBWPAIOHC-XIXRPRMCSA-N

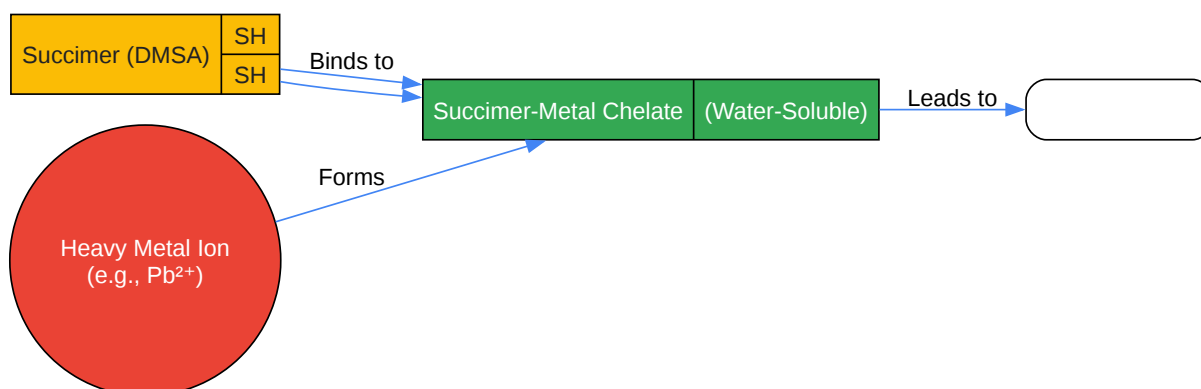
Physicochemical Properties

The physicochemical properties of **succimer** are critical to its function as a pharmaceutical agent, influencing its absorption, distribution, and mechanism of action. It is a white crystalline powder with a characteristic sulfurous odor.

Property	Value	Source
Melting Point	193 - 198 °C (with decomposition)	
Water Solubility	2.43 mg/mL	
logP (Octanol-Water Partition Coefficient)	0.26	
pKa (Strongest Acidic)	3.37	

Mechanism of Action: Chelation of Heavy Metals

The therapeutic effect of **succimer** is derived from its ability to act as a chelating agent. The two sulfhydryl groups on the molecule have a high affinity for divalent and trivalent metal ions, forming stable, water-soluble complexes (chelates) with heavy metals such as lead (Pb²⁺), mercury (Hg²⁺), and arsenic (As³⁺). This process sequesters the metal ions, preventing them from interacting with and damaging biological macromolecules. The resulting **succimer-metal** complexes are readily excreted from the body, primarily via the kidneys.



[Click to download full resolution via product page](#)

Succimer's chelation of a heavy metal ion.

Pharmacokinetics

Absorption

Succimer is administered orally and is absorbed rapidly, although variably, from the gastrointestinal tract. Peak plasma concentrations are typically reached within one to two hours after administration.

Metabolism

Following absorption, **succimer** undergoes extensive biotransformation. It is primarily metabolized to mixed disulfides with L-cysteine. The majority of the drug in circulation is in the form of these **succimer**-cysteine disulfide conjugates. It is believed that these metabolites may be the active chelating species in vivo.



[Click to download full resolution via product page](#)

Metabolic pathway of **succimer**.

Excretion

The absorbed drug and its metabolites are primarily eliminated through the kidneys. Studies have shown that approximately 10-25% of an administered dose is excreted in the urine. The elimination half-life of the transformed **succimer** is approximately 2 to 4 hours.

Experimental Protocols

The evaluation of **succimer**'s efficacy and the quantification of the drug and its metabolites in biological matrices require specific analytical methodologies. Below are summaries of key experimental approaches.

Quantification of Succimer in Biological Fluids

1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is commonly used for the determination of **succimer** in biological samples like blood and tissues.

- **Sample Preparation:** Biological samples are first deproteinized, often using acetonitrile. To measure total **succimer** (both free and as disulfides), samples are treated with a reducing agent, such as dithiothreitol (DTT), to convert the oxidized forms back to the free dithiol.
- **Derivatization:** The sulfhydryl groups of **succimer** are not inherently fluorescent. Therefore, a derivatization step is employed using a fluorogenic reagent like monobromobimane (mBBr), which reacts with thiols to produce a highly fluorescent and stable derivative.
- **Chromatographic Separation:** The derivatized **succimer** is then separated from other sample components using a reversed-phase HPLC column (e.g., C18). Isocratic or gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used.
- **Detection:** The fluorescent derivative is detected using a fluorescence detector. The limit of quantitation can reach the nanogram per milliliter range.

2. Gas Chromatography (GC)

GC can also be used for the analysis of **succimer**, particularly in urine.

- **Sample Preparation:** Urine samples are subjected to electrochemical reduction to liberate **succimer** from its disulfide forms. The reduced **succimer** is then extracted into an organic solvent like ethyl acetate.
- **Derivatization:** As **succimer** is not sufficiently volatile for GC analysis, it is derivatized to a more volatile form, for instance, by silylation using a reagent like N,O-bis(trimethylsilyl)acetamide.
- **Chromatographic Separation:** The derivatized sample is injected into a gas chromatograph equipped with a capillary column.
- **Detection:** A flame ionization detector (FID) is commonly used for detection.

3. Capillary Electrophoresis (CE)

CE offers a method for the direct analysis of **succimer** in urine without extensive sample preparation.

- **Sample Preparation:** Urine samples can be directly injected after treatment with dithiothreitol (DTT) for reduction of disulfides and ethylenediaminetetraacetic acid (EDTA) to release any metal-bound **succimer**.
- **Electrophoretic Separation:** Separation is achieved in a fused-silica capillary using a buffer system, such as a borate buffer.
- **Detection:** Detection is typically performed using a UV detector.

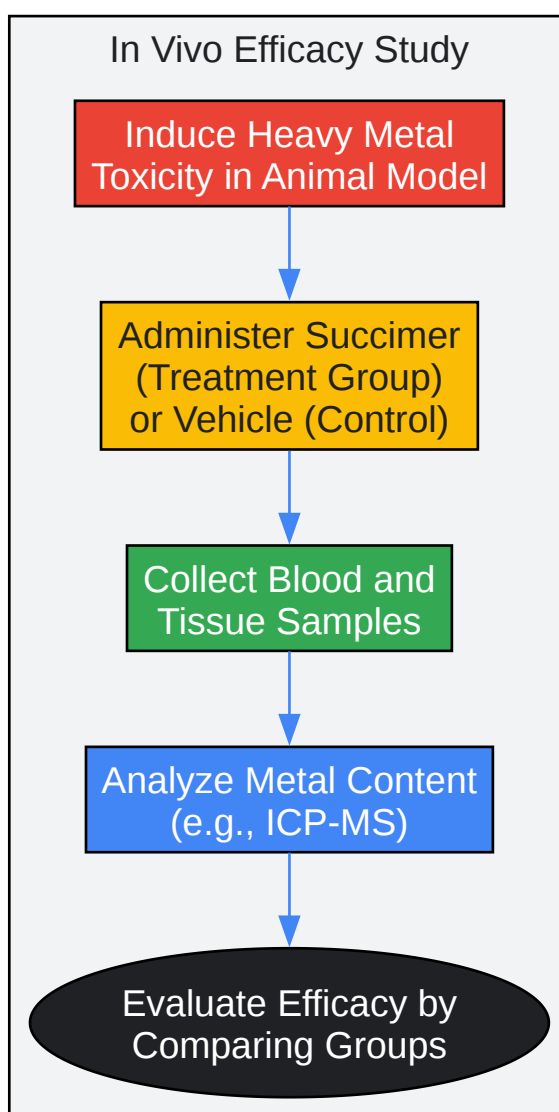
Evaluation of Chelation Efficacy

In Vivo Animal Models

Rodent and primate models are instrumental in assessing the efficacy of **succimer** in reducing heavy metal body burden.

- **Induction of Metal Toxicity:** Animals are exposed to a heavy metal, such as lead, typically through drinking water or oral gavage to achieve a target blood metal level.

- **Treatment Regimen:** Following the exposure period, animals are treated with **succimer** orally at various doses and for different durations. A control group receives a vehicle.
- **Sample Collection and Analysis:** Blood and tissue samples (e.g., brain, kidney) are collected at different time points during and after treatment. The concentration of the heavy metal in these samples is determined using techniques like atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).
- **Endpoint Evaluation:** The efficacy of **succimer** is evaluated by comparing the metal concentrations in the tissues of treated animals to those of the control group.



[Click to download full resolution via product page](#)

Workflow for in vivo evaluation of **succimer**.

Clinical Use and Considerations

Succimer is an FDA-approved drug for the treatment of lead poisoning in pediatric patients with blood lead levels above 45 µg/dL. It is administered orally, and the treatment course typically lasts for 19 days. While generally well-tolerated, potential side effects include gastrointestinal disturbances, rash, and transient elevations in liver enzymes. Due to the potential for redistribution of lead from bone stores, rebound increases in blood lead levels can occur after cessation of therapy, sometimes necessitating repeated courses of treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. The Scientific Basis for Chelation: Animal Studies and Lead Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succimer and the urinary excretion of essential elements in a primate model of childhood lead exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas-chromatographic analysis for succinimide anticonvulsants in serum: macro- and micro-scale methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Succimer: A Comprehensive Technical Guide on its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681168#the-chemical-structure-and-properties-of-succimer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com